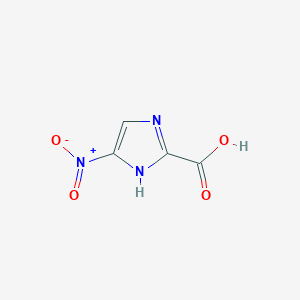

5-Nitro-1H-imidazol-2-carbonsäure

Übersicht

Beschreibung

5-Nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of nitroimidazoles, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

5-Nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring with a nitro group at the 5-position and a carboxylic acid group at the 2-position. It belongs to the nitroimidazoles, known for their applications in medicinal chemistry as antimicrobial agents.

Scientific Research Applications

5-Nitro-1H-imidazole-2-carboxylic acid is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

- 5-Nitro-1H-imidazole-2-carboxylic acid serves as a building block for synthesizing complex heterocyclic compounds.

- It is used in the synthesis of 1-substituted-5-nitroimidazole-2-carboxamides and esters, which are key intermediates for creating biologically active compounds .

- It is also used to synthesize novel amide derivatives of existing pharmaceutical compounds like Metronidazole to potentially enhance their existing properties, discover new therapeutic activities, or improve its pharmacokinetic profile.

Biology

- It is studied for potential antimicrobial properties, especially against anaerobic bacteria and protozoa.

- Nitroimidazole derivatives are effective therapeutic agents for treating Gram-negative infections . They undergo anaerobic 1-electron reduction of the nitro group, forming a short-lived nitro radical anion that decomposes into a nitrite anion and an imidazole radical, which inhibits DNA synthesis, causes DNA strand breaks, and leads to cell death .

Medicine

- It is investigated for potential use in developing new antimicrobial and anticancer agents.

- Derivatives and hybrids of nitroimidazoles are synthesized to combat resistance to metronidazole in pathogenic Gram-negative anaerobic bacteria . Examples include 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids, which inhibit the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .

- 1-substituted-5-nitroimidazole-2-carboxamides possess antihistomonal and antitrichomonal activity, useful in treating and preventing turkey blackhead disease and human Trichomonas vaginalis vaginitis .

Industry

- It is utilized in the synthesis of dyes, pigments, and other functional materials.

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which include 5-nitro-1h-imidazole-2-carboxylic acid, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-nitro-1H-imidazole-2-carboxylic acid. For instance, storage temperature can affect the stability of the compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of imidazole derivatives. One common method includes the nitration of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods: Industrial production methods for 5-nitro-1H-imidazole-2-carboxylic acid often involve large-scale nitration and carboxylation processes, optimized for yield and purity. These methods may use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Types of Reactions:

Oxidation: The nitro group in 5-nitro-1H-imidazole-2-carboxylic acid can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced to form 5-amino-1H-imidazole-2-carboxylic acid using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 5-Amino-1H-imidazole-2-carboxylic acid.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Metronidazole: Another nitroimidazole with similar antimicrobial properties.

Tinidazole: Used for similar applications as metronidazole but with a longer half-life.

Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

Uniqueness: 5-Nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

5-Nitro-1H-imidazole-2-carboxylic acid is an important compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Imidazole derivatives, including 5-nitro-1H-imidazole-2-carboxylic acid, exhibit a broad range of biological activities. These include:

- Antibacterial Activity : Effective against various bacterial strains, particularly those resistant to β-lactam antibiotics.

- Antimycobacterial Properties : Demonstrated efficacy against Mycobacterium tuberculosis and related species.

- Antitumor Effects : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory and Antioxidant Activities : Contributing to reduced inflammation and oxidative stress.

The biological activity of 5-nitro-1H-imidazole-2-carboxylic acid is attributed to its ability to interact with various biological targets, leading to significant molecular and cellular effects:

- Nitro Group Reduction : The nitro group undergoes reduction, generating reactive intermediates that can damage cellular components.

- Metal-Binding Pharmacophore : The compound acts as a metal-binding agent, particularly targeting metallo-β-lactamases (MBLs), which are crucial in antibiotic resistance mechanisms .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the imidazole core significantly affect the biological activity of this compound. For instance, replacing certain functional groups can enhance or diminish its inhibitory effects on MBLs. Notably, compounds similar in structure but lacking the nitro group often exhibit reduced activity against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic properties of 5-nitro-1H-imidazole-2-carboxylic acid influence its bioavailability and therapeutic efficacy. Factors such as solubility, stability under physiological conditions, and metabolic pathways play critical roles in its overall effectiveness.

Case Studies

-

Inhibition of Metallo-β-lactamases :

A study demonstrated that 5-nitro-1H-imidazole-2-carboxylic acid serves as a core metal-binding pharmacophore targeting MBLs. In vitro tests revealed IC50 values as low as 0.018 µM against VIM-type MBLs, showcasing its potential as a lead compound for developing new antibiotics . -

Antimycobacterial Activity :

Research indicated that derivatives of the compound exhibited significant activity against M. tuberculosis, with some analogs showing enhanced potency under anaerobic conditions. This suggests potential applications in treating drug-resistant tuberculosis . -

Antitumor Properties :

Preliminary investigations into the antitumor effects of this compound revealed that it inhibits the growth of various cancer cell lines, indicating a need for further exploration into its mechanisms and potential therapeutic uses .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

5-nitro-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPSXTPPQBEISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403145 | |

| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351990-51-7 | |

| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing these amide derivatives of 5-nitro-1H-imidazole-2-carboxylic acid?

A2: While the abstract doesn't delve into specific applications, synthesizing novel amide derivatives of existing pharmaceutical compounds like Metronidazole is a common strategy in medicinal chemistry. [] This approach aims to modify the parent molecule's structure to potentially enhance its existing properties, discover new therapeutic activities, or improve its pharmacokinetic profile. Further research on these synthesized derivatives could explore their potential antimicrobial activity, structure-activity relationships, and potential advantages over existing medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.